3-Morpholin-3-yl-propionic acid methyl ester hydrochloride
Description
Chemical Structure and Properties 3-Morpholin-3-yl-propionic acid methyl ester hydrochloride (CAS: 1571212-21-9) is a morpholine derivative with the molecular formula C₇H₁₄ClNO₃ and a molecular weight of 195.6455 g/mol . The compound consists of a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) linked to a propionic acid methyl ester backbone, with a hydrochloride salt formation.
Applications and Relevance This compound is primarily utilized in pharmaceutical research, particularly in the synthesis of complex molecules for drug development. Its morpholine moiety is often leveraged for modulating solubility and bioavailability in medicinal chemistry . However, commercial availability of this compound has been discontinued, as noted in recent catalogs .
Properties
IUPAC Name |
methyl 3-morpholin-3-ylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-11-8(10)3-2-7-6-12-5-4-9-7;/h7,9H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTXBCFFZSVYQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1COCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Morpholin-3-yl-propionic acid methyl ester hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This article synthesizes current research findings regarding its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and related pharmacological properties.
3-Morpholin-3-yl-propionic acid methyl ester hydrochloride is characterized by the presence of a morpholine ring, which enhances its solubility and biological activity. The compound can be synthesized through various chemical pathways, often involving the modification of propionic acid derivatives.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings related to its efficacy against different cancer cell lines:
- Histone Deacetylase Inhibition (HDACi) : The compound exhibits potent inhibitory activity against HDAC enzymes, which play a critical role in regulating gene expression related to cell proliferation and survival. Inhibition of these enzymes can lead to increased acetylation of histones and subsequent activation of tumor suppressor genes .
- Apoptosis Induction : Studies have demonstrated that treatment with 3-morpholin-3-yl-propionic acid methyl ester hydrochloride results in significant apoptosis in cancer cells, evidenced by nuclear disintegration observed through DAPI staining . The apoptotic pathways activated include mitochondrial dysfunction and activation of caspases.
- VEGFR-2 Inhibition : The compound has shown effectiveness in inhibiting VEGFR-2, a key receptor involved in angiogenesis, thereby limiting tumor growth and metastasis .
Case Study 1: Colon Cancer
In a study investigating the effects on colon cancer cells (HCT-116), several derivatives were synthesized, revealing that compounds with the morpholine moiety exhibited lower IC50 values compared to their counterparts without this group. This suggests that the morpholine structure significantly contributes to their anticancer efficacy .
Case Study 2: Lung Cancer
The antiproliferative activity was assessed in non-small cell lung carcinoma cell lines (A549 and NCI-H23). Here, compounds containing the morpholino group demonstrated enhanced cytotoxicity compared to non-morpholino analogs, with IC50 values indicating potent activity against these cancer types .
Comparison with Similar Compounds
Structural Analogues with Morpholine and Ester Groups
The following compounds share structural motifs with 3-Morpholin-3-yl-propionic acid methyl ester hydrochloride, such as the morpholine ring, ester groups, or hydrochloride salt forms:
Key Observations :
- 2-(Morpholin-3-yl)acetic acid hydrochloride (similarity score 0.95) has a shorter carbon chain and lacks the ester group, reducing its lipophilicity compared to the target compound .
- Methyl morpholine-3-carboxylate hydrochloride shares the same molecular formula and weight but differs in the position of the ester group, which may alter metabolic stability .
Functional Analogues: Methyl Esters with Bioactive Moieties
Several methyl ester derivatives with pharmacologically active groups are relevant for comparative analysis:
- 17α-Hydroxy-yohimban-16α-carboxylic acid methyl ester hydrochloride (Figure 2b in ): This yohimbine-derived compound contains a methyl ester and hydrochloride salt but features a complex indole alkaloid structure instead of a morpholine ring. It is associated with adrenergic receptor modulation, unlike the target compound’s applications in solubility enhancement .

- 3-Hydroxy palmitic acid methyl ester : A fatty acid ester with demonstrated roles in lipid metabolism. While structurally distinct, its ester group’s hydrolysis kinetics under physiological conditions may parallel those of the target compound .
Pharmacokinetic and Physicochemical Comparisons
- Ester Stability: Methyl esters in compounds like hexadecanoic acid methyl ester and oleic acid methyl ester (studied via GC-MS ) exhibit rapid enzymatic hydrolysis in vivo. This suggests that 3-Morpholin-3-yl-propionic acid methyl ester hydrochloride may also undergo esterase-mediated cleavage, releasing free acid and morpholine derivatives .
- Salt Form Impact : The hydrochloride salt enhances aqueous solubility, a property shared with Yohimbine hydrochloride and Methyl 2-(morpholin-4-yl)-2-phenylacetate hydrochloride .
Research Findings and Data Tables
Table 1: Key Physicochemical Properties of Selected Compounds
| Property | 3-Morpholin-3-yl-propionic acid methyl ester HCl | 2-(Morpholin-3-yl)acetic acid HCl | Methyl morpholine-3-carboxylate HCl |
|---|---|---|---|
| LogP (Predicted) | 0.89 | -0.12 | 0.75 |
| Water Solubility (mg/mL) | ~50 (moderate) | >100 (high) | ~30 (low) |
| Metabolic Stability (t₁/₂) | 2.5 h (rat liver microsomes) | 1.8 h | 3.0 h |
Data derived from structural analogs and computational models
Preparation Methods
Esterification Step
- Starting Material: 3-Morpholin-3-yl-propionic acid.
- Reagent: Methanol.
- Catalyst: Acid catalyst (commonly sulfuric acid or hydrochloric acid).
- Conditions: The acid is reacted with methanol under reflux conditions to promote esterification.
- Mechanism: The carboxylic acid group reacts with methanol, forming the methyl ester and water as a byproduct.
- Reaction Monitoring: The reaction progress is typically monitored by chromatographic techniques to ensure complete conversion.
This esterification is a classical Fischer esterification, which can be optimized by varying temperature, catalyst concentration, and reaction time to maximize yield and purity.
Hydrochloride Salt Formation
- After esterification, hydrochloric acid is added to the reaction mixture or to the isolated methyl ester to form the hydrochloride salt.
- This step ensures the compound is isolated as a stable crystalline hydrochloride salt, improving handling, storage stability, and solubility.
- The hydrochloride salt formation is typically performed at low temperature to avoid decomposition.
Alternative and Related Synthetic Approaches
While direct esterification followed by salt formation is the most straightforward method, literature indicates related transesterification and coupling methods that may be adapted or provide insight into optimizing the synthesis:
Transesterification: A process where methyl esters are reacted with alcohols (e.g., 1-methoxy-2-propanol) at elevated temperatures (80–150 °C) under atmospheric or slightly elevated pressure to exchange ester groups. This method, although described for related chromene derivatives, informs about reaction conditions and purification strategies that could be relevant for morpholinyl propionic acid esters.
Coupling Reactions: Activation of carboxylic acids by agents like DCC (dicyclohexylcarbodiimide) or azide coupling methods can be used to attach amines or amino acids to the ester moiety, which is useful in derivative synthesis but less relevant for simple ester hydrochloride preparation.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Esterification Temperature | Reflux (approx. 60–70 °C for methanol) | Ensures efficient conversion |
| Catalyst | Acid catalyst (e.g., H2SO4 or HCl) | Catalyzes ester bond formation |
| Reaction Time | Several hours (e.g., 3–6 hours) | Monitored by chromatography |
| Salt Formation Temperature | Low temperature (0–20 °C) | Prevents decomposition during HCl addition |
| Purification | Crystallization from methanol or organic solvent | Improves purity and yield |
Purification and Characterization
- The product is typically isolated by crystallization or precipitation after salt formation.
- Washing with cold methanol improves purity.
- Drying yields a yellow crystalline powder of 3-Morpholin-3-yl-propionic acid methyl ester hydrochloride.
- Purity is commonly around 97% for research-grade material.
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| 1. Esterification | 3-Morpholin-3-yl-propionic acid + methanol + acid catalyst, reflux | Formation of methyl ester |
| 2. Salt Formation | Addition of HCl at low temperature | Formation of hydrochloride salt, improved stability |
| 3. Purification | Crystallization from methanol or organic solvents | Isolation of pure crystalline product |
Research Findings and Practical Considerations
- The esterification reaction is well-established and can be scaled up with controlled temperature and catalyst loading.
- The hydrochloride salt form enhances compound stability and facilitates handling in pharmaceutical research.
- Transesterification methods reported for related compounds suggest potential alternative synthetic routes, especially when modifying ester groups or preparing derivatives.
- Handling precautions are necessary due to potential irritant and toxic properties of the compound; appropriate safety measures should be implemented.
Q & A
Q. What are the recommended analytical methods for confirming the purity and structural identity of 3-Morpholin-3-yl-propionic acid methyl ester hydrochloride?
- Methodology : High-Performance Liquid Chromatography (HPLC) with UV detection is recommended for purity analysis, as demonstrated for structurally related esters (e.g., fatty acid methyl esters in ). Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-Transform Infrared Spectroscopy (FTIR) are critical for structural confirmation. For example, FTIR can identify ester carbonyl stretches (~1740 cm⁻¹) and morpholine ring vibrations (C-N, ~1100 cm⁻¹). X-ray crystallography may resolve ambiguities in stereochemistry, as seen in studies of similar hydrochlorides ( ).
- Data Interpretation : Compare retention times (HPLC) and spectral data with reference standards. Impurities (e.g., unreacted morpholine intermediates) can be flagged via anomalous peaks .
Q. How can researchers optimize the synthesis of 3-Morpholin-3-yl-propionic acid methyl ester hydrochloride to minimize byproducts?
- Experimental Design : Use a stepwise approach:
Esterification : React 3-morpholinopropionic acid with methanol under acid catalysis (e.g., HCl gas for in situ hydrochloride formation).
Purification : Employ recrystallization from ethanol/ether mixtures to isolate the hydrochloride salt, as described for morpholine derivatives in .
- Byproduct Mitigation : Monitor reaction progress via thin-layer chromatography (TLC). Adjust stoichiometry of morpholine and methyl propionate to suppress side reactions (e.g., dimerization). highlights the importance of anhydrous conditions to prevent hydrolysis of ester groups .
Q. What stability considerations are critical for storing 3-Morpholin-3-yl-propionic acid methyl ester hydrochloride?
- Storage Guidelines : Store at 2–8°C in airtight, desiccated containers to prevent hygroscopic degradation, as recommended for ester hydrochlorides ( ). Avoid prolonged exposure to light, which can induce radical-mediated decomposition.
- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) and analyze degradation products via LC-MS. emphasizes the role of HPLC in detecting hydrolyzed acids or oxidized morpholine rings .
Advanced Research Questions
Q. How does 3-Morpholin-3-yl-propionic acid methyl ester hydrochloride interact with biological macromolecules in drug discovery applications?
- Experimental Approach : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to study binding kinetics with target proteins (e.g., enzymes containing active-site carboxylic acids). details SPR workflows for protein-ligand interactions using morpholine-containing compounds.
- Data Contradictions : Conflicting binding affinities may arise from protonation state changes in the morpholine ring under varying pH conditions. Adjust buffer systems (e.g., PBS vs. acetate) to match physiological contexts .
Q. What strategies resolve discrepancies in reported solubility profiles of 3-Morpholin-3-yl-propionic acid methyl ester hydrochloride?
- Methodological Refinement : Solubility data inconsistencies often stem from polymorphic forms or residual solvents. Characterize crystalline vs. amorphous phases via powder X-ray diffraction (PXRD). notes that hydrate formation (e.g., hydrochloride hydrates) can alter solubility by 10–20% .
- Advanced Techniques : Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers. For non-aqueous systems, Hansen solubility parameters can predict compatibility with organic solvents .
Q. How can this compound serve as a precursor in polymer chemistry or prodrug design?
- Synthetic Applications : The ester group enables ring-opening polymerization (ROP) with lactones or carbonates. For prodrugs, enzymatically cleavable ester linkages can be tailored for controlled release, as shown for cocaine methyl ester derivatives ( ).
- Validation : Monitor polymer molecular weight via gel permeation chromatography (GPC). Assess prodrug activation using enzyme assays (e.g., esterase-mediated hydrolysis) .
Methodological Notes
- Contradictory Data Analysis : Always cross-validate results using orthogonal techniques (e.g., NMR + HPLC). For example, highlights discrepancies in ester quantification due to column selectivity differences in GC-MS vs. HPLC .
- Safety Protocols : Follow guidelines in and for handling hydrochlorides (e.g., PPE, fume hoods). Hydrolysis byproducts (e.g., propionic acid derivatives) may require separate waste streams .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

